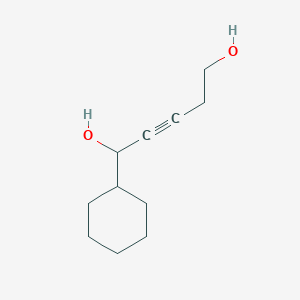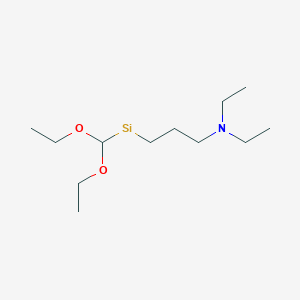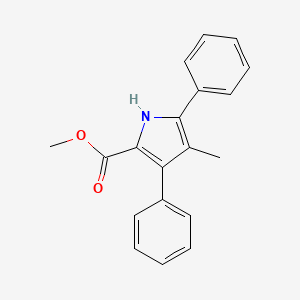
Dimethyl 4-(diphenylmethylidene)hepta-2,5-dienedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-(diphenylmethylidene)hepta-2,5-dienedioate is an organic compound with a complex structure featuring multiple double bonds and ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(diphenylmethylidene)hepta-2,5-dienedioate typically involves a multi-step process. One common method includes the condensation of dimethyl hepta-2,5-dienedioate with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the diphenylmethylidene moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Dimethyl 4-(diphenylmethylidene)hepta-2,5-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated esters and alcohols.
Substitution: Various substituted esters and amides.
科学研究应用
Dimethyl 4-(diphenylmethylidene)hepta-2,5-dienedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Dimethyl 4-(diphenylmethylidene)hepta-2,5-dienedioate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
相似化合物的比较
Similar Compounds
Dimethyl hepta-2,5-dienedioate: Lacks the diphenylmethylidene moiety, resulting in different chemical properties.
Diphenylmethane derivatives: Share the diphenylmethylidene structure but differ in the ester groups and overall molecular framework.
Uniqueness
Dimethyl 4-(diphenylmethylidene)hepta-2,5-dienedioate is unique due to its combination of multiple double bonds, ester groups, and the diphenylmethylidene moiety
属性
CAS 编号 |
90156-05-1 |
|---|---|
分子式 |
C22H20O4 |
分子量 |
348.4 g/mol |
IUPAC 名称 |
dimethyl 4-benzhydrylidenehepta-2,5-dienedioate |
InChI |
InChI=1S/C22H20O4/c1-25-20(23)15-13-19(14-16-21(24)26-2)22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16H,1-2H3 |
InChI 键 |
XNLHLWKKWNFBLN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C=CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C=CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


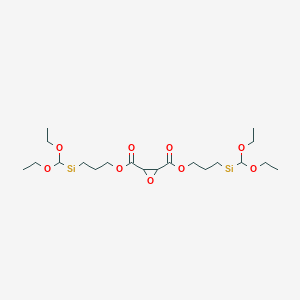
![N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide](/img/structure/B14373263.png)
![2-{4-[3-(4-Ethylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14373271.png)
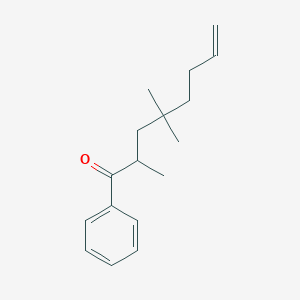
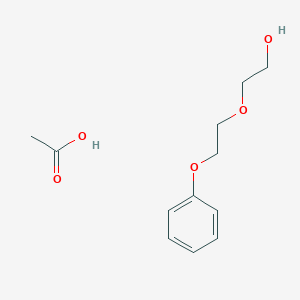
![1-[(2-Ethenylphenyl)methyl]piperidine](/img/structure/B14373292.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14373295.png)
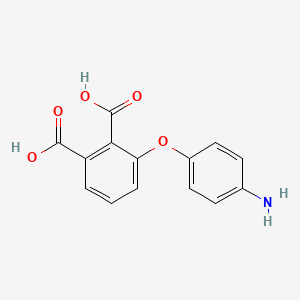
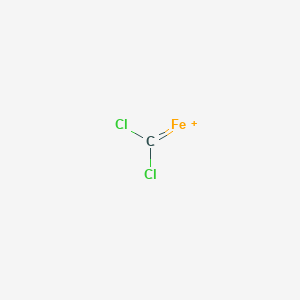
![1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373322.png)
